Cas no 1368434-67-6 (2-(2-bromoethyl)-4-chloro-1-fluorobenzene)

2-(2-bromoethyl)-4-chloro-1-fluorobenzene structure
1368434-67-6 structure
商品名:2-(2-bromoethyl)-4-chloro-1-fluorobenzene
CAS番号:1368434-67-6
MF:C8H7BrClF
メガワット:237.496584177017
CID:4964353
PubChem ID:82476762

2-(2-bromoethyl)-4-chloro-1-fluorobenzene 化学的及び物理的性質

名前と識別子

    • 5-Chloro-2-fluorophenethyl bromide
    • 2-(2-bromoethyl)-4-chloro-1-fluorobenzene
    • インチ: 1S/C8H7BrClF/c9-4-3-6-5-7(10)1-2-8(6)11/h1-2,5H,3-4H2
    • InChIKey: FSLDZEZWANIUGT-UHFFFAOYSA-N
    • ほほえんだ: BrCCC1C(=CC=C(C=1)Cl)F

計算された属性

  • せいみつぶんしりょう: 235.94037 g/mol
  • どういたいしつりょう: 235.94037 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 121
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 237.49
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 0

2-(2-bromoethyl)-4-chloro-1-fluorobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1898375-1.0g
2-(2-bromoethyl)-4-chloro-1-fluorobenzene
1368434-67-6
1g
$1029.0 2023-06-01
Alichem
A013034643-1g
5-Chloro-2-fluorophenethyl bromide
1368434-67-6 97%
1g
1,534.70 USD 2021-06-22
Enamine
EN300-1898375-2.5g
2-(2-bromoethyl)-4-chloro-1-fluorobenzene
1368434-67-6
2.5g
$1650.0 2023-09-18
Enamine
EN300-1898375-5.0g
2-(2-bromoethyl)-4-chloro-1-fluorobenzene
1368434-67-6
5g
$2981.0 2023-06-01
Alichem
A013034643-250mg
5-Chloro-2-fluorophenethyl bromide
1368434-67-6 97%
250mg
504.00 USD 2021-06-22
Alichem
A013034643-500mg
5-Chloro-2-fluorophenethyl bromide
1368434-67-6 97%
500mg
831.30 USD 2021-06-22
Enamine
EN300-1898375-0.05g
2-(2-bromoethyl)-4-chloro-1-fluorobenzene
1368434-67-6
0.05g
$707.0 2023-09-18
Enamine
EN300-1898375-0.1g
2-(2-bromoethyl)-4-chloro-1-fluorobenzene
1368434-67-6
0.1g
$741.0 2023-09-18
Enamine
EN300-1898375-5g
2-(2-bromoethyl)-4-chloro-1-fluorobenzene
1368434-67-6
5g
$2443.0 2023-09-18
Enamine
EN300-1898375-0.5g
2-(2-bromoethyl)-4-chloro-1-fluorobenzene
1368434-67-6
0.5g
$809.0 2023-09-18

2-(2-bromoethyl)-4-chloro-1-fluorobenzene 関連文献

2-(2-bromoethyl)-4-chloro-1-fluorobenzeneに関する追加情報

Chemical Profile of 2-(2-bromoethyl)-4-chloro-1-fluorobenzene (CAS No. 1368434-67-6)

2-(2-bromoethyl)-4-chloro-1-fluorobenzene, identified by its Chemical Abstracts Service number CAS No. 1368434-67-6, is a specialized organic compound that has garnered attention in the field of medicinal chemistry and pharmaceutical research. This aromatic benzene derivative features a unique structural configuration, incorporating both bromo and chloro substituents along with a fluorine atom, which collectively contribute to its distinct chemical properties and potential applications.

The molecular structure of 2-(2-bromoethyl)-4-chloro-1-fluorobenzene consists of a benzene ring substituted at the 2-position with a 2-bromoethyl group, at the 4-position with a chloro group, and at the 1-position with a fluorine atom. This specific arrangement imparts a high degree of reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The presence of halogen atoms enhances its utility in cross-coupling reactions, which are fundamental to modern drug discovery processes.

In recent years, the pharmaceutical industry has increasingly leveraged halogenated aromatic compounds like 2-(2-bromoethyl)-4-chloro-1-fluorobenzene due to their role in generating bioactive molecules with enhanced metabolic stability and improved binding affinity to biological targets. The compound's dual bromo and chloro functionalities provide multiple sites for selective modifications, enabling chemists to fine-tune its pharmacological properties. This flexibility has been exploited in the development of novel therapeutic agents targeting various diseases, including cancer and infectious disorders.

One of the most compelling aspects of 2-(2-bromoethyl)-4-chloro-1-fluorobenzene is its potential as a building block in medicinal chemistry. Researchers have utilized this compound to synthesize kinase inhibitors, which are critical in oncology treatments. For instance, studies have demonstrated its utility in generating small-molecule inhibitors that disrupt aberrant signaling pathways in cancer cells. The fluorine atom, in particular, has been shown to improve the lipophilicity and binding interactions of drug candidates, a phenomenon known as "fluorine effect." This effect is widely recognized for its ability to enhance drug efficacy and reduce off-target effects.

The synthesis of 2-(2-bromoethyl)-4-chloro-1-fluorobenzene typically involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce the desired substituents onto the benzene core. These techniques ensure high yields and purity, which are essential for pharmaceutical applications. The compound's stability under various reaction conditions makes it a reliable precursor for further derivatization.

Recent advancements in computational chemistry have further highlighted the significance of 2-(2-bromoethyl)-4-chloro-1-fluorobenzene as a pharmacophore. Molecular modeling studies have predicted its interactions with biological targets, providing insights into how structural modifications can optimize its pharmacological profile. These computational approaches complement experimental work by allowing rapid screening of potential analogs, thereby accelerating the drug discovery pipeline.

The role of halogenated aromatics in medicinal chemistry is well-documented, and CAS No. 1368434-67-6 exemplifies this trend. The compound's versatility has been showcased in numerous patents and scientific publications, where it has been used to develop novel scaffolds for therapeutic agents. Its incorporation into drug candidates has led to improved pharmacokinetic profiles and enhanced therapeutic outcomes in preclinical studies. These findings underscore its importance as a key intermediate in modern drug development.

As research continues to evolve, the applications of 2-(2-bromoethyl)-4-chloro-1-fluorobenzene are expected to expand further. Emerging fields such as immunotherapy and gene editing may benefit from its unique chemical properties. By serving as a versatile intermediate, this compound continues to play a pivotal role in bridging the gap between laboratory discoveries and clinical applications.

In conclusion, 2-(2-bromoethyl)-4-chloro-1-fluorobenzene (CAS No. 1368434-67-6) represents a significant advancement in medicinal chemistry. Its structural features and reactivity make it an indispensable tool for synthesizing novel therapeutic agents. As ongoing research uncovers new applications for this compound, its importance in pharmaceutical development is set to grow even further.

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